N-(cyclopropylmethyl)-N-[(2-nitrophenyl)methyl]propan-1-amine
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Overview
Description
N-(cyclopropylmethyl)-N-[(2-nitrophenyl)methyl]propan-1-amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-N-[(2-nitrophenyl)methyl]propan-1-amine typically involves the following steps:
Formation of the cyclopropylmethyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the nitrophenyl group:
Formation of the propan-1-amine backbone: This can be synthesized through the reductive amination of a suitable aldehyde or ketone using reagents such as sodium cyanoborohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-N-[(2-nitrophenyl)methyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-N-[(2-nitrophenyl)methyl]propan-1-amine would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-N-[(2-nitrophenyl)methyl]ethan-1-amine
- N-(cyclopropylmethyl)-N-[(3-nitrophenyl)methyl]propan-1-amine
- N-(cyclopropylmethyl)-N-[(2-nitrophenyl)methyl]butan-1-amine
Uniqueness
N-(cyclopropylmethyl)-N-[(2-nitrophenyl)methyl]propan-1-amine is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its cyclopropylmethyl group may provide steric hindrance, affecting its interaction with other molecules, while the nitrophenyl group may influence its electronic properties.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(2-nitrophenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-9-15(10-12-7-8-12)11-13-5-3-4-6-14(13)16(17)18/h3-6,12H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCSQPDZHOACJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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